Technical Monograph: 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride
Technical Monograph: 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride
Executive Summary
4-(4-Methylphenoxy)phenylhydrazine hydrochloride (CAS: 108902-83-6) is a specialized arylhydrazine building block used primarily in the synthesis of indole- and pyrazole-based pharmacophores.[1] Characterized by a diaryl ether motif, this compound introduces a lipophilic, bulky substituent (the 4-methylphenoxy group) into heterocyclic scaffolds, a structural feature often exploited in medicinal chemistry to probe hydrophobic pockets in GPCRs and kinase targets.
This guide provides a comprehensive technical overview of its physicochemical properties, synthetic utility (specifically the Fischer Indole Synthesis), and rigorous handling protocols required for hydrazine salts.
Part 1: Chemical Identity & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a hydrazine moiety attached to a phenyl ring, which is para-substituted with a 4-methylphenoxy group.[2] The hydrochloride salt form is utilized to stabilize the oxidation-prone hydrazine group.
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Core Reactivity: The hydrazine group (-NHNH₂) acts as a hard nucleophile (alpha-effect) and a reducing agent.
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Electronic Effects: The ether linkage (-O-) at the para position is an electron-donating group (EDG) by resonance. This increases the electron density of the hydrazine-bearing ring, generally accelerating the initial condensation steps in heterocyclic synthesis compared to unsubstituted phenylhydrazine.
Key Properties Table
| Property | Value | Note |
| IUPAC Name | [4-(4-Methylphenoxy)phenyl]hydrazine hydrochloride | |
| CAS Number | 108902-83-6 | Verified Identity |
| Molecular Formula | C₁₃H₁₄N₂O[1][3][4] · HCl | Salt Form |
| Molecular Weight | 250.72 g/mol | 214.26 (Free Base) + 36.46 (HCl) |
| Appearance | Off-white to pale beige crystalline solid | Oxidizes to dark red/brown upon air exposure |
| Melting Point | 198°C (decomposition) | Typical for hydrazine HCl salts |
| Solubility | Soluble in DMSO, MeOH, Water (Hot) | Limited solubility in non-polar organics (DCM, Hexane) |
| Acidity | Acidic in aqueous solution | Due to protonated hydrazinium ion |
Part 2: Synthetic Utility & Mechanism[6][7][8]
The primary utility of this compound lies in the Fischer Indole Synthesis , where it reacts with ketones or aldehydes to form 5-substituted indole derivatives. The bulky 4-(4-methylphenoxy) group at the 5-position of the resulting indole is valuable for increasing metabolic stability and lipophilicity in drug candidates.
The Fischer Indole Mechanism (Tailored)
The reaction proceeds through a [3,3]-sigmatropic rearrangement. The electron-donating nature of the phenoxy group facilitates the formation of the ene-hydrazine intermediate but requires careful acid catalyst selection to prevent polymerization.
DOT Diagram: Mechanistic Pathway
Figure 1: Mechanistic pathway for the conversion of 4-(4-methylphenoxy)phenylhydrazine to a 5-substituted indole.
Part 3: Experimental Protocols
Standard Operating Procedure: Indole Synthesis
Objective: Synthesis of 5-(4-methylphenoxy)-2,3-dimethylindole via reaction with 2-butanone (Methyl Ethyl Ketone).
Reagents:
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2-Butanone (1.2 eq)
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Acetic Acid (Glacial, Solvent/Catalyst)
Workflow:
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Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine hydrochloride (10 mmol, 2.51 g) in glacial acetic acid (20 mL).
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Condensation: Add 2-butanone (12 mmol) dropwise at room temperature. The suspension may clear as the hydrazone forms. Stir for 30 minutes.
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Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1). The hydrazine spot (polar, baseline) should disappear, and a fluorescent indole spot (high Rf) should appear.
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Workup:
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Cool reaction mixture to room temperature.
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Pour into crushed ice/water (100 mL).
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Neutralize carefully with NaOH (aq) or NaHCO₃ until pH ~8.
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Extract with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Critical Process Parameters (CPP)
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Acid Strength: While acetic acid is standard, "sluggish" ketones (e.g., cyclic ketones with steric hindrance) may require stronger promoters like 4% H₂SO₄ in Ethanol or Polyphosphoric Acid (PPA).
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Regioselectivity: With unsymmetrical ketones like 2-butanone, two products are possible. However, the Fischer synthesis generally favors the formation of the more substituted alkene (thermodynamic control), leading primarily to the 2,3-dimethyl indole rather than the 2-ethyl indole.
Part 4: Handling, Stability & Safety (HSE)
Hazard Identification
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Toxicity: Like all phenylhydrazines, this compound is suspected to be a carcinogen , a skin sensitizer , and toxic by ingestion.[5] It may cause hemolytic anemia upon chronic exposure.
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Stability: The hydrochloride salt is hygroscopic.[6] The free base (if liberated) is highly unstable to oxidation and will turn dark tar-like rapidly.
Handling Protocol
Engineering Controls:
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All weighing and transfers must be performed inside a Chemical Fume Hood .
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Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.
PPE Requirements:
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Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is required.
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Respiratory: If working outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.
Decontamination:
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Spills should be treated with a dilute bleach solution (Sodium Hypochlorite) to oxidize the hydrazine functionality to nitrogen gas and innocuous byproducts before disposal. Do not wipe up with dry paper towels (dust hazard).
DOT Diagram: Safety & Disposal Workflow
Figure 2: Protocol for managing hydrazine spills and waste.
References
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Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[7] (Seminal text on the mechanism).
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Organic Syntheses. (1922). Phenylhydrazine Hydrochloride Preparation. Org. Synth. 1922, 2,[7] 71. Retrieved from [Link] (Foundational protocol for hydrazine salt isolation).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723904, 4-Methoxyphenylhydrazine hydrochloride. (Analogous compound data). Retrieved from [Link]
Sources
- 1. 4-(4-Methylphenoxy)phenylhydrazine Hydrochloride [benchchem.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 5. riccachemical.com [riccachemical.com]
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